![molecular formula C12H14ClNO3 B1295418 Isopropyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-69-3](/img/structure/B1295418.png)

Isopropyl 3-[(chloroacetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

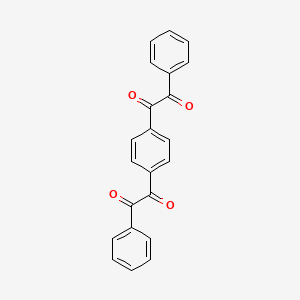

Synthesis Analysis

The synthesis of compounds related to Isopropyl 3-[(chloroacetyl)amino]benzoate can be inferred from the first paper, which describes the preparation of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones from isobutyraldehyde and α-amino acids. These compounds serve as sources for enantiopure α,α-dialkylated α-amino acids. The synthesis involves the formation of oxazolidinones, which are then subjected to fragmentation-recombination processes to yield benzamide derivatives .

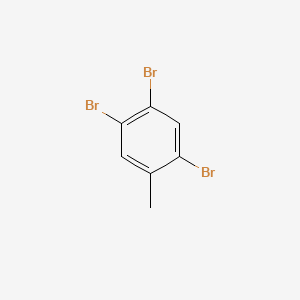

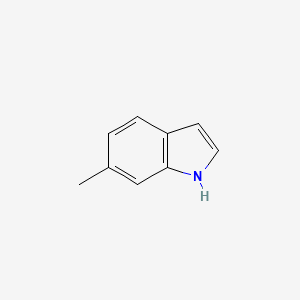

Molecular Structure Analysis

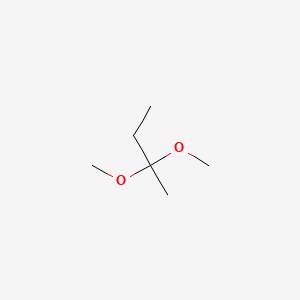

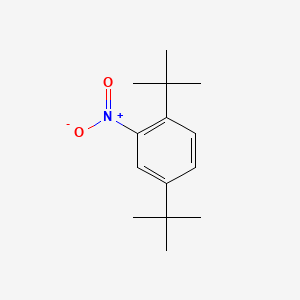

The molecular structure of related compounds, such as the oxazolidinones mentioned in the first paper, includes a 3-benzoyl-2-isopropyl group. This suggests that the isopropyl group can be stably attached to a benzene ring and participate in further chemical transformations. The presence of a chloroacetyl group in Isopropyl 3-[(chloroacetyl)amino]benzoate would likely influence the reactivity of the compound, particularly in nucleophilic substitution reactions .

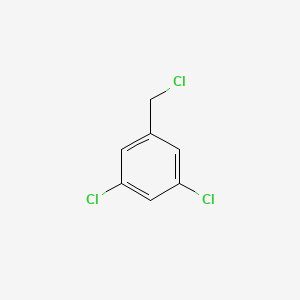

Chemical Reactions Analysis

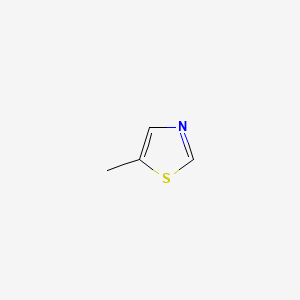

The second paper provides information on the reactivity of isopropyl-2-chlorotropones with o-aminophenol, leading to the formation of cyclohepta[b][1,4]benzoxazine derivatives. This indicates that chloro-substituted compounds can undergo reactions with amino groups to form heterocyclic structures. By analogy, Isopropyl 3-[(chloroacetyl)amino]benzoate could potentially react with nucleophiles to form similar heterocyclic compounds or undergo substitution reactions at the chloroacetyl moiety .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Isopropyl 3-[(chloroacetyl)amino]benzoate are not directly reported in the papers, the properties of structurally related compounds can provide some insights. The oxazolidinones described in the first paper are likely to have specific solubility characteristics and melting points due to their crystalline nature. The presence of both benzoyl and isopropyl groups can influence the hydrophobicity of the compound. The chloroacetyl group would contribute to the compound's reactivity, particularly in the context of nucleophilic substitution reactions .

Applications De Recherche Scientifique

- Isopropyl 3-[(chloroacetyl)amino]benzoate is a chemical compound with the CAS Number: 6307-69-3 .

- Its molecular weight is 255.7 .

- The IUPAC name for this compound is isopropyl 3-[(chloroacetyl)amino]benzoate .

- The InChI code for this compound is 1S/C12H14ClNO3/c1-8(2)17-12(16)9-4-3-5-10(6-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) .

-

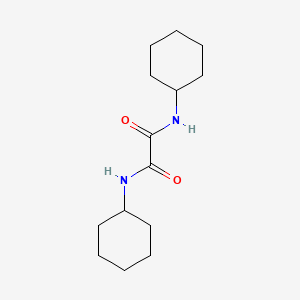

Synthesis of N-Substituted Ureas A research paper published in RSC Advances discusses a method for the synthesis of N-substituted ureas . While the paper does not specifically mention Isopropyl 3-[(chloroacetyl)amino]benzoate, it’s possible that similar compounds could be used in this process. The method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

- A research paper published in RSC Advances discusses a method for the synthesis of N-substituted ureas . While the paper does not specifically mention Isopropyl 3-[(chloroacetyl)amino]benzoate, it’s possible that similar compounds could be used in this process. The method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

Propriétés

IUPAC Name |

propan-2-yl 3-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-8(2)17-12(16)9-4-3-5-10(6-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBNVNLODBHKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286220 |

Source

|

| Record name | isopropyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 3-[(chloroacetyl)amino]benzoate | |

CAS RN |

6307-69-3 |

Source

|

| Record name | NSC44270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)